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Compound of Interest

Compound Name: PROTAC c-Met degrader-2

Cat. No.: B15544065 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the kinome-wide selectivity of PROTAC c-
Met degrader-2 against other c-Met targeting PROTACs. The data presented herein is

compiled from publicly available research to facilitate an objective assessment of these

molecules for research and development purposes.

Introduction to c-Met and PROTAC Technology
The c-Met receptor tyrosine kinase, and its ligand hepatocyte growth factor (HGF), play a

crucial role in cell proliferation, motility, migration, and invasion. Dysregulation of the c-Met

signaling pathway is implicated in the development and progression of various cancers.[1]

Proteolysis Targeting Chimeras (PROTACs) are a novel therapeutic modality designed to

eliminate specific proteins by hijacking the cell's ubiquitin-proteasome system.[2][3][4] These

heterobifunctional molecules consist of a ligand that binds to the target protein, a ligand for an

E3 ubiquitin ligase, and a linker connecting the two.[2] This induced proximity leads to the

ubiquitination and subsequent degradation of the target protein.[2][3]

Overview of PROTAC c-Met Degrader-2 and
Alternatives
PROTAC c-Met degrader-2 is a PROTAC that utilizes Foretinib as the c-Met binding ligand

and recruits the Cereblon (CRBN) E3 ligase.[5] While effective in degrading c-Met, the
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selectivity of Foretinib-based PROTACs has been a subject of investigation due to Foretinib's

promiscuous binding to a large number of kinases.[6]

This guide compares PROTAC c-Met degrader-2 (represented by a structurally analogous

CRBN-recruiting Foretinib-based PROTAC) with a newer generation of c-Met degraders, D10

and D15, which are based on the highly selective c-Met inhibitor, Tepotinib.

Quantitative Data Comparison
The following tables summarize the key performance indicators for the compared c-Met

degraders.

Table 1: Potency and Efficacy of c-Met Degraders

Degrader
Target
Ligand

E3 Ligase
Ligand

DC50 (c-
Met)

Dmax (c-
Met)

Cell Line

PROTAC c-

Met

degrader-2

Foretinib CRBN 50 nM[5] >90% MDA-MB-231

D10 Tepotinib CRBN pM range >99%[7]
EBC-1,

Hs746T

D15 Tepotinib CRBN pM range >99%[7]
EBC-1,

Hs746T

Table 2: Kinome-wide Selectivity Profile
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Degrader
Warhead Kinase
Binding Profile

Degraded Kinases
(out of 54 tested
Foretinib binders)

Method

Foretinib-based

CRBN PROTAC

(analogous to

PROTAC c-Met

degrader-2)

Binds to 133 kinases 14
Multiplexed tandem

mass spectrometry

D10 & D15
Highly selective for c-

Met

Data not available

(warhead is highly

selective)

Inferred from warhead

selectivity

Signaling Pathways and Experimental Workflows
c-Met Signaling Pathway
The c-Met signaling pathway, upon activation by its ligand HGF, triggers a cascade of

downstream signaling events that regulate cell growth, survival, and motility.
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Caption: Simplified c-Met signaling pathway.

PROTAC Mechanism of Action
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PROTACs induce the degradation of target proteins by bringing them into proximity with an E3

ubiquitin ligase.
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Caption: General mechanism of action for PROTACs.

Kinome-wide Profiling Workflow
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A general workflow for assessing the selectivity of kinase inhibitors or degraders using affinity-

based chemical proteomics.

Cell Lysate

Incubation

Multiplexed Inhibitor Beads

Wash Unbound Proteins

Elute Bound Kinases

Tryptic Digestion

LC-MS/MS Analysis

Data Analysis & Kinase Identification

Click to download full resolution via product page

Caption: Workflow for MIB-MS kinome profiling.

Experimental Protocols
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Kinome-wide Selectivity Profiling (Multiplexed Inhibitor
Bead Mass Spectrometry - MIB-MS)
This method is used to identify the kinases that bind to a panel of immobilized, broad-spectrum

kinase inhibitors from a cell lysate.

Cell Lysis: Cells are lysed in a buffer containing protease and phosphatase inhibitors to

preserve the native state of the kinases.

MIB Affinity Chromatography: The cell lysate is incubated with multiplexed inhibitor beads,

which are sepharose beads coupled to a variety of kinase inhibitors. Kinases in the lysate

that have affinity for the immobilized inhibitors will bind to the beads.

Washing: The beads are washed extensively to remove non-specifically bound proteins.

Elution: The bound kinases are eluted from the beads, typically using a denaturing buffer.

Sample Preparation for Mass Spectrometry: The eluted proteins are reduced, alkylated, and

digested into peptides, usually with trypsin.

LC-MS/MS Analysis: The resulting peptide mixture is analyzed by liquid chromatography-

tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured kinases.[3][8]

[9][10]

c-Met Degradation by Western Blot
This protocol is used to quantify the amount of a specific protein in a sample.

Cell Treatment: Plate cells and treat with varying concentrations of the PROTAC degrader for

a specified time.

Cell Lysis: Lyse the cells to release the proteins.

Protein Quantification: Determine the total protein concentration in each lysate to ensure

equal loading.

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel

electrophoresis (SDS-PAGE).
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Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or

nitrocellulose).

Blocking: Block the membrane with a protein-rich solution (e.g., non-fat milk or bovine serum

albumin) to prevent non-specific antibody binding.

Primary Antibody Incubation: Incubate the membrane with a primary antibody that

specifically recognizes the target protein (c-Met).

Secondary Antibody Incubation: Wash the membrane and incubate with a secondary

antibody that is conjugated to an enzyme (e.g., horseradish peroxidase) and recognizes the

primary antibody.

Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary

antibody to produce light.

Imaging: Capture the light signal with a detector to visualize the protein bands. The intensity

of the bands corresponds to the amount of protein.[11][12][13]

Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability.

Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.

Compound Treatment: Treat the cells with a range of concentrations of the test compound.

MTT Incubation: After the desired incubation period, add MTT (3-(4,5-dimethylthiazol-2-

yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live cells with active mitochondria

will reduce the yellow MTT to purple formazan crystals.

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the

formazan crystals.

Absorbance Measurement: Measure the absorbance of the purple solution at a specific

wavelength (typically 570 nm) using a microplate reader. The intensity of the color is

proportional to the number of viable cells.[1][2][14][15]
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Conclusion
The kinome-wide selectivity of a PROTAC is a critical attribute that influences its therapeutic

window and potential off-target effects. While PROTAC c-Met degrader-2, a Foretinib-based

degrader, effectively degrades c-Met, its warhead's promiscuous nature leads to the

degradation of a subset of other kinases. In contrast, newer generation c-Met degraders like

D10 and D15, which utilize the highly selective inhibitor Tepotinib, are predicted to have a much

cleaner selectivity profile, primarily targeting c-Met for degradation. This comparison highlights

the importance of warhead selection in the design of highly selective PROTACs. Researchers

and drug developers should consider these selectivity profiles when choosing a c-Met degrader

for their specific application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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